molecular formula C19H18N2O2 B2419179 Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207049-38-4

Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2419179
CAS No.: 1207049-38-4
M. Wt: 306.365
InChI Key: CLSPQUPOGPUMBJ-UHFFFAOYSA-N
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Description

Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate typically involves a multi-step process. One common method starts with the preparation of 3,5-dimethylaniline, which is then reacted with 4-chloroquinoline-2-carboxylic acid under specific conditions to form the desired product. The reaction often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The compound’s quinoline core allows it to intercalate with DNA, disrupting replication and transcription processes. Additionally, it may interact with proteins and other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[(3,5-dimethylphenyl)amino]quinoline-2-carboxylate: Known for its diverse biological activities and potential therapeutic applications.

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Investigated for its anti-HIV activity.

    2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1: Explored for its potential as an antimicrobial agent.

Uniqueness

This compound stands out due to its unique quinoline structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 4-(3,5-dimethylanilino)quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-8-13(2)10-14(9-12)20-17-11-18(19(22)23-3)21-16-7-5-4-6-15(16)17/h4-11H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSPQUPOGPUMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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